3-Ethoxy-1,2-propanediol

Description

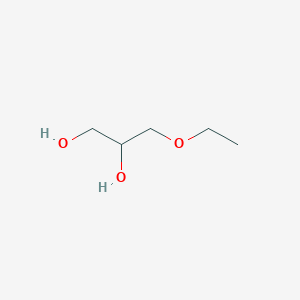

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWWGJGSSQDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870918 | |

| Record name | 3-Ethoxypropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-62-0 | |

| Record name | 3-Ethoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-1,2-propanediol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 3-Ethoxy-1,2-propanediol, with a particular focus on its relevance in research and drug development.

Core Chemical Properties and Structure

This compound, also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] It is a colorless and odorless compound miscible with water, ethanol (B145695), and many organic solvents.[1][2]

Chemical Structure

The chemical structure of this compound is characterized by a propane (B168953) backbone with hydroxyl groups on the first and second carbons and an ethoxy group on the third carbon.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3-ethoxypropane-1,2-diol | [3] |

| CAS Number | 1874-62-0 | [3] |

| Molecular Formula | C5H12O3 | [3] |

| Molecular Weight | 120.15 g/mol | [3] |

| Boiling Point | 222 °C (lit.) | |

| Density | 1.063 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.441 (lit.) | |

| SMILES | CCOCC(CO)O | [3] |

| Solubility | Miscible with water and ethanol | [1][2] |

| Flash Point | 110 °C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis from Glycerol and Ethanol

This method involves the direct etherification of glycerol with ethanol using a solid acid catalyst.

Experimental Workflow: Synthesis from Glycerol and Ethanol

Caption: Synthesis of this compound from glycerol and ethanol.

Detailed Protocol:

-

Catalyst Preparation: Calcine 1.0 gram of HZSM-5 (Si/Al = 20) catalyst at 550°C for 4 hours.[2]

-

Reactant Mixture: Prepare a mixture with a molar ratio of glycerol to ethanol of 1:6. For example, use 5 grams of glycerol. The mass ratio of glycerol to the catalyst should be 5:1.[2]

-

Reaction Setup: Add the calcined catalyst to the glycerol and ethanol mixture in a high-pressure reaction vessel.[2]

-

Inert Atmosphere: Seal the vessel and replace the internal air with nitrogen gas.[2]

-

Reaction: Heat the mixture to 160°C and stir for 20 hours.[2]

-

Work-up: After the reaction, cool the vessel to room temperature.[2]

-

Catalyst Removal: Separate the solid catalyst from the reaction mixture by high-speed centrifugation.[2]

-

Purification: Distill the supernatant to remove unreacted ethanol and glycerol, yielding this compound.[2] A reported yield for this method is 6%, with a glycerol conversion rate of 7.3%.[2]

General Synthesis of Glycerol Short-Chain Ether Solvents (from Solketal)

This is a more general method that can be adapted for the synthesis of various glycerol ethers, including this compound.

Experimental Workflow: General Synthesis from Solketal (B138546)

Caption: General synthesis of this compound from solketal.

Detailed Protocol:

-

Alkylation of Solketal:

-

In a 1L two-neck round-bottom flask, sequentially introduce 0.5 mol (64.3g) of solketal, 180 mL of 33% KOH, and 0.025 mol (8g) of tetrabutylammonium bromide.[2]

-

Stir the mixture vigorously at 25°C for 15 minutes.[2]

-

Add 0.5 mol of ethyl bromide dropwise.[2]

-

After the addition, raise the temperature to 100°C and stir vigorously for 24 hours.[2]

-

Separate the organic phase, dry it over sodium sulfate, and purify by vacuum distillation to obtain pure ethyl solketal.[2]

-

-

Deprotection:

-

Add the purified ethyl solketal to 500 mL of 2M HCl in a 1L round-bottom flask.[2]

-

Stir the mixture vigorously at room temperature for 4 hours.[2]

-

Neutralize the mixture with aqueous NaOH and extract three times with 200 mL of CH2Cl2.[2]

-

Collect the organic phases, dry over sodium sulfate, and remove the CH2Cl2 under reduced pressure.[2]

-

Finally, purify the residue by vacuum distillation under an argon atmosphere to obtain pure this compound.[2]

-

Applications in Drug Development

This compound serves as a versatile compound in the pharmaceutical industry, primarily as a solvent and a building block for more complex molecules.[5]

Crosslinking Agent in Hydrogels for Drug Delivery

One of the significant applications of this compound is as a crosslinking agent in the development of poly(glycidol) hydrogels.[5] These hydrogels are promising materials for various biomedical applications, including tissue engineering and controlled drug delivery.[5]

Logical Relationship: Role in Hydrogel-Based Drug Delivery

References

- 1. 3.2. Reaction Procedure for the Synthesis of Glycerol Monoethers [bio-protocol.org]

- 2. Page loading... [guidechem.com]

- 3. Thiol-ene Clickable Poly(glycidol) Hydrogels for Biofabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of 3-Ethoxy-1,2-propanediol from Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-ethoxy-1,2-propanediol from glycerol (B35011), a process of significant interest for the valorization of this biodiesel byproduct into value-added chemicals. This compound, also known as glycerol 1-ethyl ether, is a versatile molecule with applications as a solvent, a crosslinking agent in hydrogel development for biomedical applications, and a potential component in bio-based solvent systems. This document details the core aspects of its synthesis, including reaction mechanisms, catalytic performance, and experimental protocols.

Reaction Pathways and Mechanisms

The primary route for the synthesis of this compound from glycerol is the acid-catalyzed etherification of glycerol with ethanol (B145695). This reaction proceeds through a series of equilibrium steps, leading to the formation of mono-, di-, and tri-ethyl ethers of glycerol. The desired product, this compound, is one of the mono-ethyl glycerol ether (MEG) isomers. A significant side reaction is the self-etherification of ethanol to produce diethyl ether (DEE), particularly at high temperatures and high ethanol-to-glycerol molar ratios.[1]

Two main mechanisms have been proposed for the formation of mono-ethyl glycerol ethers[1]:

-

Protonation of Glycerol: A Brønsted acid catalyst protonates a hydroxyl group on the glycerol molecule, forming an oxonium ion. This is followed by a nucleophilic attack by an ethanol molecule, leading to the formation of the ether bond and the elimination of a water molecule.

-

Protonation of Ethanol: The acid catalyst protonates an ethanol molecule, which then acts as an electrophile and is attacked by a hydroxyl group of a glycerol molecule.

The formation of the major byproduct, diethyl ether, also occurs via a similar acid-catalyzed pathway involving the protonation of one ethanol molecule followed by nucleophilic attack by a second ethanol molecule.[1]

Figure 1: Simplified reaction pathway for the etherification of glycerol with ethanol.

Catalyst Performance in Glycerol Etherification

A variety of solid acid catalysts have been investigated for the etherification of glycerol with ethanol. The choice of catalyst significantly impacts the conversion of glycerol and the selectivity towards the desired mono-ether products. Key performance indicators for different catalyst systems are summarized below.

Amberlyst Resins

Amberlyst ion-exchange resins, particularly Amberlyst-15, are frequently used due to their strong acidity and porous structure. They have shown high activity in glycerol etherification.

| Catalyst | Temp. (°C) | Ethanol:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | MEG Selectivity (%) | Reference |

| Amberlyst-15 | 269 | 12:1 | 0.78 g | - | 97 | - | [1] |

| Amberlyst-15 | 160 | - | 1.5 mol% | 6 | - | Total selectivity to MAGEs | [2] |

| Amberlyst-36 | 82 | 4:1 (tert-butanol) | 5 wt% | - | 59 | ~93 (monoethers) | [3] |

Zeolites

Zeolites, such as H-ZSM-5 and Beta zeolites, are another important class of catalysts for this reaction. Their catalytic activity is influenced by their framework structure, acidity, and hydrophobicity.

| Catalyst | Temp. (°C) | Reactant:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | Di-ether Selectivity (%) | Reference |

| Beta Zeolite | 80 | 12:1 (tert-butanol) | 1:3 weight of glycerol | 6 | 81.35 | 32.44 | [4] |

| H-ZSM-5 | 160 | 6:1 (ethanol) | 5:1 mass ratio of glycerol to catalyst | 20 | 7.3 | - | [5] |

| USY-650-L-2 | - | - | - | - | up to 70 | - | [6] |

| H-Beta | - | - | - | - | up to 70 | - | [6] |

Other Solid Acid Catalysts

Other solid acid catalysts have also been explored, demonstrating varying degrees of success.

| Catalyst | Temp. (°C) | Reactant:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | Mono-ether Selectivity (%) | Reference |

| Tungstophosphoric acid | 160 | - | 20 wt% | 20 | 97.1 | 61.9 | [2] |

| Arenesulfonic acid-functionalized mesostructured silica | 200 | - | 20 wt% | 4 | 71 | 59 | [2] |

Experimental Protocols

This section provides a generalized experimental workflow and a detailed protocol for the synthesis of this compound.

Figure 2: General experimental workflow for glycerol etherification.

General Procedure for Batch Reactor Synthesis

The etherification of glycerol with ethanol is typically carried out in a stainless-steel autoclave reactor.[1]

-

Catalyst Preparation:

-

Reaction Setup:

-

Charge the appropriate amounts of glycerol, ethanol, and the prepared catalyst into the reactor. A typical molar ratio of ethanol to glycerol ranges from 6:1 to 12:1.[1][5] The catalyst loading can vary from 1.5 wt% to over 30 wt% relative to glycerol.[1]

-

Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.[5]

-

-

Reaction Conditions:

-

Product Recovery and Analysis:

-

After the reaction, cool the reactor to room temperature.

-

Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[5]

-

The liquid product mixture is then analyzed to determine the conversion of glycerol and the selectivity to various products.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying the products of glycerol etherification.

-

Sample Preparation:

-

The liquid product mixture can be directly analyzed or diluted with a suitable solvent, such as ethanol.

-

An internal standard (e.g., n-dodecane) may be added for quantitative analysis.[4]

-

-

GC-MS Parameters (Illustrative):

-

Column: A polar capillary column (e.g., HP-FFAP) is suitable for separating the polar analytes.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range (e.g., m/z 30-300) to identify compounds based on their mass spectra. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantification.

-

Conclusion

The synthesis of this compound from glycerol via etherification with ethanol presents a promising route for the utilization of a renewable feedstock. The selection of an appropriate solid acid catalyst and the optimization of reaction conditions are crucial for achieving high glycerol conversion and selectivity towards the desired mono-ether product while minimizing the formation of byproducts. This guide provides a foundational understanding of the key technical aspects of this process, serving as a valuable resource for researchers and professionals in the field. Further research into novel catalytic systems and process intensification strategies will continue to enhance the economic viability and sustainability of this important chemical transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. archive-journals.rtu.lv [archive-journals.rtu.lv]

Synthesis of 3-Alkoxypropan-1,2-diols from Glycidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-alkoxypropan-1,2-diols from glycidol (B123203), a critical reaction in the development of various pharmaceuticals, solvents, and other fine chemicals. The document details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Introduction

Glycidol is a versatile bifunctional molecule containing both an epoxide and a primary alcohol functional group. This unique structure allows for a variety of chemical transformations, with the ring-opening of the epoxide by alcohols being a particularly important reaction for the synthesis of 3-alkoxypropan-1,2-diols, also known as monoalkyl glyceryl ethers (MAGEs). These compounds are valuable as intermediates in the synthesis of bioactive molecules, as well as finding applications as green solvents and formulation aids.

The key to this synthesis lies in the regioselective opening of the oxirane ring. The reaction can be catalyzed by either bases or acids, with each catalytic system influencing the regioselectivity of the nucleophilic attack by the alcohol.

Reaction Mechanisms and Signaling Pathways

The synthesis of 3-alkoxypropan-1,2-diols from glycidol proceeds via the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the catalytic conditions employed.

Base-Catalyzed Ring-Opening

Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the less sterically hindered terminal carbon of the epoxide in an SN2 reaction, leading predominantly to the formation of the primary ether, 3-alkoxypropan-1,2-diol.[1]

Acid-Catalyzed Ring-Opening

In the presence of a Lewis acid, the epoxide oxygen is coordinated by the acid, making the epoxide more electrophilic. Under these conditions, the reaction can proceed with a character that is intermediate between SN1 and SN2. This results in the nucleophilic attack of the alcohol at both the terminal and the central carbon of the epoxide, leading to a mixture of 3-alkoxypropan-1,2-diol and the isomeric 2-alkoxypropan-1,3-diol.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the synthesis of 3-alkoxypropan-1,2-diols from glycidol under various catalytic conditions.

Base-Catalyzed Synthesis of 3-Methoxypropan-1,2-diol

| Catalyst (20 mol%) | Temperature (°C) | Time (h) | Glycidol Conversion (%) | Yield of 3-methoxypropan-1,2-diol (%) | Selectivity (%) |

| KOH | 65 | 2 | 100 | 93 | 93 |

| NaOH | 65 | 2 | 100 | 88 | 88 |

| LiOH | 65 | 2 | 100 | 81 | 81 |

| Without Catalyst | 65 | 48 | 68 | 38 | 56 |

Reaction conditions: 15:1 molar ratio of methanol (B129727) to glycidol, slow addition of glycidol. Data sourced from[1].

Base-Catalyzed Synthesis with Various Alcohols

| Alcohol | Catalyst (20 mol%) | Glycidol Conversion (%) | Yield of 3-alkoxypropan-1,2-diol (%) | Selectivity (%) |

| Methanol | KOH | 100 | 93 | 93 |

| Ethanol | KOH | 100 | 85 | 85 |

| 1-Propanol | KOH | 100 | 78 | 78 |

| 1-Butanol | KOH | 100 | 70 | 70 |

| 2-Propanol | KOH | 100 | 65 | 65 |

| 2,2,2-Trifluoroethanol | LiOH | 91 | 89 | 98 |

| Phenol | LiOH | 100 | 95 | 95 |

Reaction conditions: 65 °C, 2h, 15:1 molar ratio of alcohol to glycidol, slow addition of glycidol. Data sourced from[1].

Experimental Protocols

The following are detailed methodologies for the synthesis of 3-alkoxypropan-1,2-diols from glycidol.

General Experimental Workflow

The general workflow for the synthesis involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

Protocol 1: Base-Catalyzed Synthesis of 3-Methoxypropan-1,2-diol[1]

Materials:

-

Glycidol

-

Methanol

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methanol (15 molar equivalents) and potassium hydroxide (0.2 molar equivalents relative to glycidol).

-

Heat the mixture to 65 °C with stirring.

-

Slowly add glycidol (1 molar equivalent) to the reaction mixture over 15 minutes using a syringe pump.

-

Maintain the reaction at 65 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 3-methoxypropan-1,2-diol.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 3-Alkoxypropan-1,2-diols

Materials:

-

Glycidol

-

Alcohol (e.g., methanol, ethanol)

-

Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃)

-

Organic solvent (if necessary)

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (9 molar equivalents) in a suitable solvent if required.

-

Add the Lewis acid catalyst (e.g., Al(OTf)₃, 0.01 mol%) to the solution and stir.

-

Add glycidol (1 molar equivalent) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 1 hour.

-

Monitor the reaction by TLC or GC until the glycidol is consumed.

-

Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to separate the regioisomers.

Physicochemical Properties of Selected 3-Alkoxypropan-1,2-diols

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Methoxypropan-1,2-diol | C₄H₁₀O₃ | 106.12 | 133 (35 torr)[2][3] | 1.120[3] |

| 3-Ethoxypropan-1,2-diol | C₅H₁₂O₃ | 120.15 | 222[4] | 1.063[4] |

| 3-Phenoxypropan-1,2-diol | C₉H₁₂O₃ | 168.19 | - | - |

Conclusion

The synthesis of 3-alkoxypropan-1,2-diols from glycidol is a well-established and versatile reaction. The choice of catalyst, either a base or a Lewis acid, is the primary determinant of the reaction's regioselectivity. Base-catalyzed methods offer a straightforward route to the highly desirable 3-alkoxypropan-1,2-diol isomer, while Lewis acid catalysis provides a mixture of regioisomers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthetic route best suited for their specific applications. Careful control of reaction parameters such as temperature, reactant ratios, and the rate of glycidol addition is crucial for achieving high yields and selectivities.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-Methoxy-1,2-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 1874-62-0 CAS MSDS (3-ETHOXY-1,2-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 3-Ethoxy-1,2-propanediol (CAS: 1874-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] This glycerol-derived ether is a colorless and odorless compound that is miscible with water, ethanol (B145695), and a variety of organic solvents.[1][2] Its unique combination of a diol and an ether functional group imparts versatile properties, making it a valuable molecule in diverse scientific and industrial fields. In recent years, its applications have expanded from a traditional solvent to a key intermediate in the synthesis of specialized chemicals and a component in advanced biomedical materials.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and current applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a well-characterized compound with established physical and chemical properties. These properties are crucial for its application in various experimental and industrial settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1874-62-0 | [4] |

| Molecular Formula | C₅H₁₂O₃ | [4] |

| Molecular Weight | 120.15 g/mol | [4] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Boiling Point | 222 °C (lit.) | [4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.441 (lit.) | [4] |

| Flash Point | 110 °C | [1] |

| Solubility | Miscible with water and ethanol | [1][2] |

Table 2: Chemical Identifiers of this compound

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | 3-ethoxypropane-1,2-diol | [5] |

| Synonyms | Glycerol 1-ethyl ether, Glycerol α-ethyl ether, 3-Ethoxypropane-1,2-diol | [4][5] |

| InChI | 1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | [4] |

| InChIKey | LOSWWGJGSSQDKH-UHFFFAOYSA-N | [4] |

| SMILES | CCOCC(O)CO | [4] |

| EC Number | 217-503-8 | [4] |

| PubChem CID | 94215 | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the etherification of glycerol or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method 1: Direct Etherification of Glycerol with Ethanol

This method involves the direct reaction of glycerol with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Catalyst Preparation (if applicable): For a catalyst like HZSM-5 (Si/Al = 20), calcine 1.0 gram at 550°C for 4 hours.[3]

-

Reaction Setup: In a high-pressure reaction vessel, prepare a mixture of glycerol and ethanol with a molar ratio of 1:6. For example, use 5 grams of glycerol.[3] The mass ratio of glycerol to the catalyst should be 5:1.[3]

-

Reaction Execution: Seal the reaction vessel and purge the air with nitrogen gas.[3] Heat the mixture to 160°C while stirring for 20 hours.[3]

-

Work-up and Purification: After the reaction, cool the vessel to room temperature. Separate the catalyst from the reaction mixture by high-speed centrifugation.[3] Distill the supernatant to remove unreacted ethanol and glycerol, yielding this compound.[3] The reported yield for this specific protocol is 6%, with a glycerol conversion rate of 7.3%.[3]

Method 2: Synthesis from Solketal (B138546) (a Glycerol Derivative)

This two-step method involves the protection of the 1,2-diol of glycerol as an acetal (B89532) (solketal), followed by etherification and deprotection.

Experimental Protocol:

-

Step 1: Etherification of Solketal

-

In a 1L two-neck round-bottom flask, sequentially introduce 0.5 mol (64.3g) of solketal, 180 mL of 33% KOH, and 0.025 mol (8g) of tetrabutylammonium (B224687) bromide.[3]

-

Vigorously stir the mixture at 25°C for 15 minutes.[3]

-

Add 0.5 mol of an alkyl bromide (e.g., ethyl bromide) dropwise.[3]

-

After the addition is complete, raise the temperature to 100°C and continue to stir vigorously for 24 hours.[3]

-

Separate the organic phase, dry it over sodium sulfate, and purify by vacuum distillation to obtain the pure alkyl solketal.[3]

-

-

Step 2: Deprotection to this compound

-

Add the purified alkyl solketal to 500 mL of 2M HCl in a 1L round-bottom flask.[3]

-

Stir the mixture vigorously at room temperature for 4 hours.[3]

-

Neutralize the mixture with aqueous NaOH.[3]

-

Extract the product three times with 200 mL of dichloromethane (B109758) (CH₂Cl₂).[3]

-

Collect the organic phase, dry it over sodium sulfate, and remove the solvent under reduced pressure.[3]

-

Finally, distill the residue under reduced pressure in an argon atmosphere to obtain pure this compound.[3] The purity can be confirmed by ¹H and ¹³C NMR, as well as gas chromatography.[3]

-

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra are available from commercial suppliers. | [6][7] |

| ¹³C NMR | Spectra are available from commercial suppliers. | [5] |

| IR Spectroscopy | Spectra are available from databases like PubChem. | [5] |

| Mass Spectrometry | Mass spectra (electron ionization) are available in the NIST WebBook. | [8] |

Note: While the existence of these spectra is confirmed, detailed peak assignments and high-resolution images are often proprietary or require database access. Researchers are encouraged to acquire their own data for rigorous characterization or consult the referenced databases.

Applications in Research and Drug Development

This compound has several applications that are of interest to the scientific and pharmaceutical communities.

-

Solvent: Its primary use is as a solvent in various industries, including pharmaceuticals and cosmetics, due to its ability to dissolve a wide range of compounds.[2][4]

-

Biomedical Applications: It can be used as a crosslinking agent in the development of poly(glycidol) hydrogels. These hydrogels have potential applications in tissue engineering and drug delivery systems.[4]

-

Chemical Synthesis: It serves as a precursor in the Mitsunobu reaction and in the synthesis of other complex organic molecules.[4] It is also an important intermediate for the synthesis of dioxolane compounds, which have potential as fuel additives.[1]

-

Analytical Chemistry: It has been utilized as an analyte protector in the gas chromatographic analysis of pesticides.[4]

-

Biocatalysis: It can act as an acceptor substrate in glycosylation reactions catalyzed by sucrose (B13894) phosphorylase.[4]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |

| Skin corrosion/irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] |

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.

Conclusion

This compound is a versatile chemical with a growing number of applications in both research and industry. Its favorable properties as a solvent, coupled with its utility as a building block for more complex molecules and biocompatible materials, make it a compound of significant interest. The synthesis methods outlined in this guide provide a starting point for researchers to produce this valuable chemical in the laboratory. As research into green chemistry and advanced drug delivery systems continues to expand, the importance of this compound is likely to grow.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 1874-62-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 3-エトキシ-1,2-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(1874-62-0) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

A Technical Guide to the Physical Properties of 3-Ethoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 3-Ethoxy-1,2-propanediol (CAS RN: 1874-62-0), a versatile glycerol (B35011) derivative. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Core Physical Properties

This compound, also known as Glycerol 1-Ethyl Ether, is a colorless, viscous, and stable hygroscopic liquid.[1][2][3] It is miscible with water, ethanol, and various organic solvents.[1][2][3] The key physical and chemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory and development applications.

| Property | Value | Units | Conditions |

| Molecular Formula | C5H12O3 | ||

| Molecular Weight | 120.15 | g/mol | |

| Density | 1.063 | g/mL | at 25 °C |

| Boiling Point | 222 | °C | |

| Flash Point | 110 - 113 | °C | |

| Refractive Index | 1.441 | at 20 °C | |

| Solubility | Miscible with water and ethanol. Slightly soluble in Chloroform and Methanol. | ||

| Appearance | Colorless to light yellow, clear liquid/oil | ||

| pKa | 13.69 ± 0.20 | Predicted |

Experimental Protocols for Property Determination

The following section outlines the standard experimental methodologies that can be employed to determine the key physical properties of this compound.

Density Measurement

The density of liquid samples like this compound is accurately determined using a vibrating tube densimeter.[4] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument is first calibrated using two standards of known density, typically dry air and pure water. The sample is then introduced into the thermostated measurement cell, and its density is calculated from the measured oscillation period. For a viscous liquid, it is crucial to ensure the sample is free of air bubbles before measurement.

Boiling Point Determination

The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure. For a precise measurement, an ebulliometer is used. The liquid is heated in a flask equipped with a reflux condenser and a calibrated thermometer or a temperature probe placed in the vapor phase above the liquid surface. The boiling point is recorded when the temperature stabilizes while the liquid is boiling steadily.

Flash Point Measurement

The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Cleveland open-cup apparatus. The sample is heated at a slow, constant rate in a cup. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon the application of the ignition source.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer. A small drop of the liquid is placed on the prism of the instrument. The refractometer measures the angle at which light is bent as it passes from the prism to the sample. The measurement is temperature-dependent, so the prism temperature is controlled, usually at 20°C, using a water bath.

Solubility Assessment

The solubility of this compound in various solvents is determined by the equilibrium saturation method. A known amount of the solvent is placed in a thermostated vessel, and the solute (this compound) is added in small increments with constant stirring until a saturated solution is formed, indicated by the presence of undissolved solute. The concentration of the dissolved solute is then determined by a suitable analytical technique, such as gas chromatography or by gravimetric analysis after solvent evaporation. For miscibility determination, visual inspection of the mixture at different compositions is performed.

Experimental Workflow

The logical workflow for the characterization of the physical properties of this compound is illustrated in the following diagram.

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to 3-Ethoxy-1,2-propanediol: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 3-Ethoxy-1,2-propanediol, a compound of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as glycerol (B35011) α-ethyl ether, is a chemical compound with the CAS Registry Number 1874-62-0.[1] Its fundamental molecular attributes are summarized in the table below, providing a clear reference for laboratory and research applications.

| Identifier | Value | Source |

| Molecular Formula | C5H12O3 | PubChem[2], NIST[1], ECHEMI[3] |

| Molecular Weight | 120.15 g/mol | PubChem[2], Cheméo[4], Sigma-Aldrich[5] |

| Monoisotopic Mass | 120.078644241 Da | PubChem[2] |

| Linear Formula | C2H5OCH2CH(OH)CH2OH | Sigma-Aldrich[5] |

| InChI | InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | NIST[1], PubChem[2] |

| InChIKey | LOSWWGJGSSQDKH-UHFFFAOYSA-N | NIST[1], PubChem[2] |

| SMILES | CCOCC(O)CO | Cheméo[4], Sigma-Aldrich[5] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight and Formula Determination:

-

Objective: To determine the exact mass of the molecule and its fragmentation pattern to confirm the elemental composition.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into a mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).[1]

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is used to determine the molecular weight. High-resolution mass spectrometry can provide the exact mass, which is then used to deduce the most likely elemental formula.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural and empirical formulas, and its calculated molecular weight.

References

Spectroscopic Profile of 3-Ethoxy-1,2-propanediol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Ethoxy-1,2-propanediol (CAS No. 1874-62-0), a compound relevant to researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.70 | m | 1H | -CH(OH)- | |

| ~3.65 - 3.55 | m | 2H | -CH₂(OH) | |

| ~3.50 | q | 2H | 7.0 | -O-CH₂-CH₃ |

| ~3.45 | d | 2H | -O-CH₂-CH(OH)- | |

| ~2.70 | br s | 2H | -OH | |

| 1.20 | t | 3H | 7.0 | -CH₃ |

Solvent: CDCl₃

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~72.0 | -CH(OH)- |

| ~70.5 | -O-CH₂-CH(OH)- |

| ~66.0 | -O-CH₂-CH₃ |

| ~64.0 | -CH₂(OH) |

| ~15.0 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3380 | Broad, Strong | O-H stretch (alcohol) |

| ~2970 - 2870 | Medium-Strong | C-H stretch (alkane) |

| ~1120 | Strong | C-O stretch (ether and alcohol) |

| ~1050 | Strong | C-O stretch (primary and secondary alcohol) |

Technique: Neat (thin film) or Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 120 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - CH₂OH]⁺ |

| 75 | Moderate | [M - OCH₂CH₃]⁺ |

| 61 | High | [CH₂(OH)CH(OH)]⁺ |

| 45 | High | [CH₂OCH₂CH₃]⁺ |

| 31 | High | [CH₂OH]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 512-1024 scans.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Fourier transformation was applied to the acquired free induction decay (FID).

-

Phase and baseline corrections were performed.

-

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat/Thin Film Method):

-

A drop of liquid this compound was placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates were gently pressed together to form a thin liquid film.

Sample Preparation (ATR Method):

-

A small drop of this compound was placed directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) was collected.

-

The sample was placed in the instrument's sample compartment.

-

The spectrum was recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) were co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions were identified and assigned to corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

GC Parameters:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Mode: Full scan.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Processing:

-

The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound.

-

The mass spectrum associated with this peak was extracted.

-

The molecular ion and major fragment ions were identified and their m/z values and relative intensities were recorded.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

3-Ethoxy-1,2-propanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Ethoxy-1,2-propanediol, a versatile glycerol (B35011) derivative. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in research and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial listings. Precise identification is crucial for accurate research and procurement. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1874-62-0 .[1]

Alternative names and synonyms include:

-

3-Ethoxypropane-1,2-diol[1]

-

Glycerol 1-ethyl ether

-

Glycerol α-ethyl ether

-

1,2-Propanediol, 3-ethoxy-[1]

-

EINECS 217-503-8[1]

-

NSC 227880[1]

-

Glycerin 1-ethyl ether

-

1-Ethoxy-2,3-propanediol

-

α-Ethyl glycerol ether

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H12O3 | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Colorless to light yellow, viscous liquid | [2] |

| Density | 1.063 g/mL at 25 °C | [2][3] |

| Boiling Point | 222 °C | [2][3] |

| Refractive Index | n20/D 1.441 | [2][3] |

| Form | Liquid |

Table 2: Hazard and Safety Information

| Hazard Statement | Code | Description | Reference |

| Causes skin irritation | H315 | [4][5] | |

| Causes serious eye irritation | H319 | [4][5] | |

| May cause respiratory irritation | H335 | [4][5] | |

| Signal Word | Warning | [4][5][6] | |

| GHS Pictogram | GHS07 (Exclamation mark) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application.

Synthesis of this compound

Two distinct methods for the synthesis of this compound are presented below.

Method 1: Catalytic Etherification of Glycerol with Ethanol (B145695)

This method utilizes a HZSM5 zeolite catalyst for the direct etherification of glycerol.

-

Catalyst Preparation: A HZSM5 catalyst with a Si/Al ratio of 20 is calcined at 550°C for 4 hours.

-

Reaction Mixture: A mixture of glycerol and ethanol with a molar ratio of 1:6 is prepared. The mass ratio of glycerol to the catalyst is maintained at 5:1.

-

Reaction Conditions: The calcined catalyst is added to the glycerol-ethanol mixture in a high-pressure reaction vessel. The air in the vessel is replaced with nitrogen gas. The reaction is carried out at 160°C with stirring for 20 hours.

-

Product Isolation: After cooling the reaction vessel to room temperature, the catalyst is separated from the product solution by high-speed centrifugation. Unreacted ethanol and glycerol are removed by distillation to yield this compound.

Method 2: General Synthesis of Glycerol Short-Chain Ethers

This protocol provides a more general approach for synthesizing glycerol ethers.

-

Phase Transfer Catalysis: In a 1L two-neck round-bottom flask, 5 mol of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), 180 mL of 33% potassium hydroxide (B78521) (KOH), and 0.025 mol of tetrabutylammonium (B224687) bromide are combined and stirred vigorously at 25°C for 15 minutes.

-

Alkylation: 0.5 mol of an appropriate alkyl bromide (in this case, ethyl bromide for this compound) is added dropwise. The temperature is then raised to 100°C, and the mixture is stirred for 24 hours.

-

Intermediate Isolation: The organic phase is separated, dried over sodium sulfate, and subjected to vacuum distillation to obtain the pure alkyl solketal intermediate.

-

Deprotection: The purified alkyl solketal is added to 500 mL of 2M hydrochloric acid (HCl) in a 1L round-bottom flask and stirred vigorously at room temperature for 4 hours.

-

Final Product Isolation: The mixture is neutralized with aqueous sodium hydroxide (NaOH) and extracted three times with 200 mL of dichloromethane (B109758) (CH2Cl2). The combined organic phases are dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is distilled under reduced pressure in an argon atmosphere to yield pure 1-O-alkyl glycerol (this compound).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for this compound is not detailed in the provided search results, a method for the determination of the related compound 3-methoxy-1,2-propanediol (B53666) in wine can be adapted. This suggests that GC-MS is a suitable analytical technique.[7]

-

Sample Preparation: A diethyl ether extraction of the sample is performed after salting out with potassium carbonate.[7]

-

GC-MS Analysis: The extract is directly analyzed by gas chromatography-mass spectrometry. A polar column is typically used for the separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[7]

-

Analyte Protector: In the gas chromatographic analysis of pesticides, this compound has been used as an analyte protector.[8]

Applications in Research and Drug Development

This compound serves as a versatile compound in various scientific applications.

-

Solvent: It is primarily used as a solvent in the pharmaceutical, cosmetics, and coatings industries.

-

Drug Delivery and Tissue Engineering: It can be employed as a crosslinking agent in the development of poly(glycidol) hydrogels, which have applications in biomedical fields such as tissue engineering and drug delivery.[8]

-

Synthetic Intermediate: It is an important intermediate for the synthesis of dioxolane compounds.[9] It also serves as a precursor in the Mitsunobu reaction of N-hydroxyphthalimide with poly(glycidol).

-

Flame Retardants: It can be used as a substrate in the synthesis of cyclic phosphates for use in flame retardants.

Visualized Experimental Workflow: Synthesis of this compound (Method 2)

The following diagram illustrates the key steps in the general synthesis of this compound.

Caption: Workflow for the general synthesis of this compound.

References

- 1. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1874-62-0 [chemicalbook.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. chemos.de [chemos.de]

- 5. chemos.de [chemos.de]

- 6. This compound 98 1874-62-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-乙氧基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Health and Safety of 3-Ethoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS and institutional safety protocols before handling any chemical.

Executive Summary

3-Ethoxy-1,2-propanediol (CAS No: 1874-62-0), also known as Glycerol (B35011) 1-ethyl ether, is a viscous, colorless, and odorless liquid miscible with water and many organic solvents.[1] It finds application as a solvent in various industries, including pharmaceuticals and cosmetics.[2] Based on available data, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4][5][6] It is not classified as acutely toxic, a skin or respiratory sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[3][6] This guide provides a comprehensive overview of the known health and safety information for this compound, including physical and chemical properties, toxicological data, handling procedures, and detailed experimental protocols for hazard assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential for exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1874-62-0 | [2][3][4] |

| Molecular Formula | C5H12O3 | [2][3][4] |

| Molecular Weight | 120.15 g/mol | [2][4] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Odorless | [1] |

| Boiling Point | 222 °C | [1][2] |

| Density | 1.063 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.441 | [2] |

| Solubility | Miscible with water and many organic solvents | [1] |

| Flash Point | 110 °C | [7] |

Toxicological Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][5][6] A summary of its toxicological endpoints based on GHS classification is provided in Table 2.

Table 2: Summary of Toxicological Endpoints for this compound

| Endpoint | GHS Classification | Hazard Statement | Reference(s) |

| Acute Oral Toxicity | Not Classified | - | [3][6] |

| Acute Dermal Toxicity | Not Classified | - | [3][6] |

| Acute Inhalation Toxicity | Not Classified | - | [3][6] |

| Skin Corrosion/Irritation | Skin Irritant, Category 2 | H315: Causes skin irritation | [3][4][5][6] |

| Serious Eye Damage/Irritation | Eye Irritant, Category 2 | H319: Causes serious eye irritation | [3][4][5][6] |

| Respiratory Sensitization | Not Classified | - | [3][6] |

| Skin Sensitization | Not Classified | - | [3][6] |

| Germ Cell Mutagenicity | Not Classified | - | [3][6] |

| Carcinogenicity | Not Classified | - | [3][6] |

| Reproductive Toxicity | Not Classified | - | [3][6] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [3][4][5][6] |

| STOT - Repeated Exposure | Not Classified | - | [3][6] |

| Aspiration Hazard | Not Classified | - | [3][6] |

Acute Toxicity

One study reported an oral LD50 in mammals of >5000 mg/kg, suggesting low acute oral toxicity.[1]

Irritation

Skin Irritation: Classified as a skin irritant.[3][4][5] Direct contact may cause redness and inflammation.[8]

Eye Irritation: Classified as causing serious eye irritation.[3][4][5] Contact can lead to redness, tearing, and pain.[8]

Respiratory Irritation: May cause respiratory tract irritation.[3][4][5] Inhalation of mists or vapors may lead to coughing and sore throat.[6]

Mechanism of Action

The specific molecular mechanisms by which this compound causes irritation have not been fully elucidated in the available literature. However, for the parent compound, glycerol, its effects on skin are related to its hygroscopic nature, which can influence skin hydration and barrier function.[9][10][11] It is plausible that as a glyceryl ether, this compound interacts with cellular membranes or proteins in the skin, eyes, and respiratory tract, leading to an irritant response.

Experimental Protocols

Detailed experimental data for this compound are not publicly available. However, the following sections describe the standard OECD guidelines that would be used to assess its irritancy potential.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline provides a method for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[3][12][13]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[12]

-

Dose and Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[12] An untreated area of skin serves as a control.

-

Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[12]

-

Observation: After exposure, the residual test substance is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12][14]

-

Scoring: The severity of erythema and edema is graded according to a numerical scoring system.[13] A substance is considered an irritant if the scores meet specific criteria or if responses persist to the end of the observation period.[3][12]

A workflow for this protocol is visualized in the diagram below.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test is designed to evaluate the potential of a substance to produce irritation or corrosion in the eye.[4][15][16]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[4]

-

Dose and Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[15][17]

-

Procedure: The eyelids are gently held together for about one second after instillation to prevent loss of the substance.[15][16] The eye is generally not washed out for at least 24 hours.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended to assess reversibility.

-

Scoring: Ocular lesions are scored based on a standardized system. The scores, along with the nature and reversibility of the lesions, determine the irritation classification.[4]

The logical flow of this experimental protocol is depicted below.

Handling and Safety Precautions

Engineering Controls

Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne levels.[3]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Recommendation | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [3] |

| Skin Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact. | [3][10] |

| Respiratory Protection | If ventilation is inadequate, wear a NIOSH-approved respirator. | [3] |

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [3] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. | [3] |

| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |

Fire and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[3]

-

Unsuitable Extinguishing Media: Water jet.[3]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Special Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate PPE.[3]

-

Containment and Cleanup: Absorb spill with inert material (e.g., sand, vermiculite). Collect into a suitable container for disposal.[3]

-

Environmental Precautions: Prevent entry into drains and waterways.[3]

Conclusion

This compound is a chemical with moderate irritant hazards to the skin, eyes, and respiratory system. While it has low acute systemic toxicity, appropriate engineering controls and personal protective equipment are essential to ensure safe handling. The lack of publicly available, detailed toxicological studies, particularly regarding mechanisms of irritation and chronic exposure effects, highlights an area where further research would be beneficial for a more complete risk assessment. Professionals in research and drug development should adhere to stringent safety protocols when using this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Effects of glycerol on human skin damaged by acute sodium lauryl sulphate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ecetoc.org [ecetoc.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-Ethoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 3-Ethoxy-1,2-propanediol, a versatile glycerol (B35011) ether solvent. While specific quantitative solubility data is limited in publicly available literature, this document provides a comprehensive overview of its qualitative solubility characteristics, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing its behavior in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical, cosmetic, and industrial applications.

Qualitative Solubility Profile of this compound

This compound is widely described as a hydrophilic solvent with broad miscibility in many organic solvents.[1][2] Its molecular structure, featuring both ether and diol functionalities, allows it to interact favorably with a range of solvent polarities. The presence of two hydroxyl groups contributes to its ability to form hydrogen bonds, enhancing its solubility in polar solvents. The ethyl ether group provides some non-polar character, allowing for miscibility with less polar organic solvents.

The following table summarizes the available qualitative solubility information for this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol | Miscible | [1][2] |

| Halogenated Solvents | Chloroform | Slightly Soluble | [3][4] |

It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of the solute will dissolve in the solvent at a given temperature. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of intermolecular forces, temperature, and the presence of impurities. Understanding these factors is crucial for its effective use as a solvent in various applications.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid, such as this compound, in an organic solvent. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility. A good starting point is to add the solute until a distinct separate phase is observed.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking samples at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the two phases.

-

If the phases do not separate cleanly, the mixture can be centrifuged at a controlled temperature to facilitate separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1874-62-0 [chemicalbook.com]

- 3. This compound CAS#: 1874-62-0 [m.chemicalbook.com]

- 4. 1874-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

Commercial Sources and Applications of 3-Ethoxy-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-1,2-propanediol (CAS No. 1874-62-0), also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] This colorless and odorless short-chain aliphatic ether solvent is miscible with water, ethanol, and various organic solvents.[1] Its unique properties make it a valuable compound in diverse scientific and industrial applications, ranging from a solvent in pharmaceutical and cosmetic formulations to a key component in advanced analytical techniques.[2] This technical guide provides an in-depth overview of the commercial suppliers, chemical and physical properties, synthesis, and key experimental applications of this compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically at purities of 98% or greater. The selection of a supplier often depends on the required quantity, purity grade, and specific application. Below is a summary of prominent commercial sources.

| Supplier | Purity/Grade | Available Quantities | Notes |

| --INVALID-LINK-- | ≥98% | 1 g, 5 g, and larger quantities available upon request. | A major supplier for research and development quantities.[2] |

| --INVALID-LINK-- | >98.0% (GC) | 1 g, 25 g, and bulk inquiries. | Offers detailed product specifications and analytical data. |

| --INVALID-LINK-- | >95% (GC) | 100 mg, 1 g, 5 g. | Provides reference materials and products for quality control.[3] |

| --INVALID-LINK-- | 95% | Inquire for available quantities. | A supplier for a range of chemical products for research.[4] |

| --INVALID-LINK-- | Varies by supplier | Varies by supplier | A platform that lists multiple suppliers, primarily for bulk quantities.[5] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 1874-62-0 | |

| Molecular Formula | C₅H₁₂O₃ | |

| Molecular Weight | 120.15 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 222 °C (lit.) | |

| Density | 1.063 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.441 (lit.) | |

| Flash Point | 100 °C | |

| Solubility | Miscible with water and ethanol | [1] |

| InChI Key | LOSWWGJGSSQDKH-UHFFFAOYSA-N | |

| SMILES | CCOCC(O)CO |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One common laboratory-scale method involves the etherification of glycerol. A generalized representation of a two-step synthesis pathway is outlined below. The first step involves the protection of the 1,2-diol of glycerol, for example, by forming a ketal with acetone (B3395972) to produce solketal (B138546). The second step is a Williamson ether synthesis, where the remaining hydroxyl group of solketal is deprotonated with a base and reacted with an ethylating agent, followed by deprotection of the diol.

Caption: A simplified two-step synthesis pathway for this compound.

Experimental Protocols: Application as an Analyte Protectant in Gas Chromatography

This compound is frequently used as an "analyte protectant" in the gas chromatographic (GC) analysis of pesticide residues.[2] Analyte protectants are compounds that are co-injected with the sample to minimize the loss of sensitive analytes due to interactions with active sites in the GC inlet and column.[6] This leads to improved peak shapes, increased sensitivity, and more accurate quantification.

Preparation of Analyte Protectant (AP) Mix

A common analyte protectant mixture can be prepared as follows.[7] This mixture is designed to protect a wide range of pesticides with varying properties.

-

Stock Solutions:

-

Sorbitol: Dissolve 500 mg of sorbitol in 10 mL of acetonitrile:water (1:1 v/v).

-

D-(+)-gluconic acid-δ-lactone: Dissolve 500 mg of D-(+)-gluconic acid-δ-lactone in 10 mL of acetonitrile:water (6:4 v/v).

-

Shikimic acid: Dissolve 500 mg of shikimic acid in 10 mL of acetonitrile:water (6:4 v/v).

-

This compound: Use undissolved.

-

-

Analyte Protectant (AP) Mix:

-

In a 10 mL volumetric flask, weigh 2 g of this compound.

-

Add 2 mL of the D-(+)-gluconic acid-δ-lactone stock solution.

-